
1,4-Dimethylcyclohex-3-ene-1-carboxylic acid
Overview
Description
1,4-Dimethylcyclohex-3-ene-1-carboxylic acid, also known as DMCHC, is an organic compound with the molecular formula C9H14O2 and a molecular weight of 154.21 g/mol . It is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 1,4-dimethylcyclohex-3-ene-1-carboxylic acid . The InChI code provides a detailed description of the molecule’s structure .Physical And Chemical Properties Analysis
1,4-Dimethylcyclohex-3-ene-1-carboxylic acid is a powder at room temperature . It has a melting point of 65-66°C .Scientific Research Applications
Pharmaceutical Synthesis
1,4-Dimethylcyclohex-3-ene-1-carboxylic acid serves as a valuable building block in pharmaceutical research. Its chemical reactivity allows for the creation of novel drug candidates. Researchers explore its potential as a precursor in the synthesis of bioactive molecules, including antiviral agents, anti-inflammatory drugs, and enzyme inhibitors .
Agrochemical Development
In agriculture, this compound finds applications in the development of agrochemicals. It contributes to the creation of herbicides, fungicides, and insecticides. Scientists investigate its efficacy in controlling pests, enhancing crop yield, and promoting sustainable farming practices .
Advanced Materials
Researchers harness 1,4-Dimethylcyclohex-3-ene-1-carboxylic acid to design advanced materials. Its unique structure influences material properties, such as solubility, stability, and optical behavior. Applications include polymer synthesis, coatings, and functional materials for sensors and electronic devices .
Chiral Ligands in Catalysis
The chiral nature of this compound makes it an excellent candidate for ligands in asymmetric catalysis. Chemists explore its use in enantioselective reactions, where it helps control the stereochemistry of chemical transformations. These ligands play a crucial role in the synthesis of complex molecules .
HPLC Separation
Methyl 1,4-dimethylcyclohex-3-ene-1-carboxylate, a derivative of this compound, is employed in high-performance liquid chromatography (HPLC) separations. It serves as a test analyte for column evaluation and method development. Researchers study its retention behavior and separation efficiency on specific HPLC columns .
Research Reagent
1,4-Dimethylcyclohex-3-ene-1-carboxylic acid acts as a valuable research reagent. Scientists use it to investigate reaction mechanisms, study chemical transformations, and explore new synthetic pathways. Its versatility allows for diverse experimental applications .
Safety and Hazards
properties
IUPAC Name |
1,4-dimethylcyclohex-3-ene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-7-3-5-9(2,6-4-7)8(10)11/h3H,4-6H2,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HETMKSQFLULCKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(CC1)(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50502120 | |
| Record name | 1,4-Dimethylcyclohex-3-ene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50502120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dimethylcyclohex-3-ene-1-carboxylic acid | |
CAS RN |
16695-87-7 | |
| Record name | 1,4-Dimethylcyclohex-3-ene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50502120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



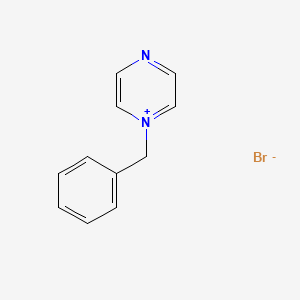
![2-methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ol](/img/structure/B3048300.png)
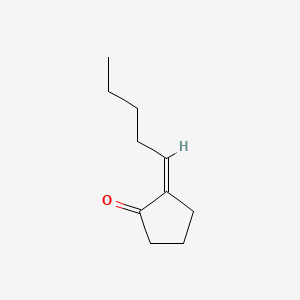
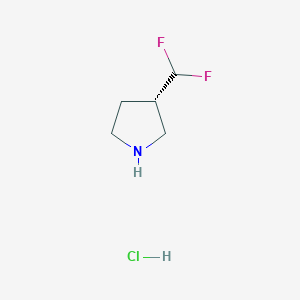
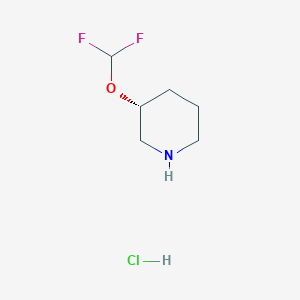


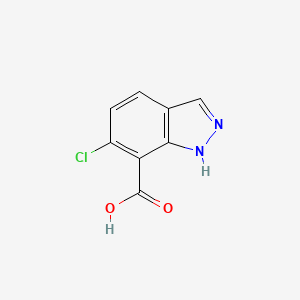
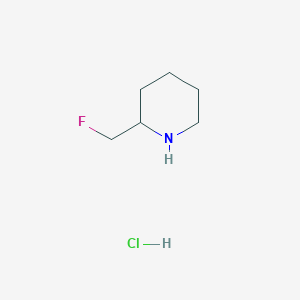
![tert-butyl N-{8-oxobicyclo[3.2.1]octan-3-yl}carbamate](/img/structure/B3048317.png)
![(1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine dihydrochloride](/img/structure/B3048319.png)
![7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile](/img/structure/B3048320.png)

